Home > Products > Screening Compounds P37628 > alpha-Methyltryptamine
alpha-Methyltryptamine - 304-54-1

alpha-Methyltryptamine

Catalog Number: EVT-10893268
CAS Number: 304-54-1
Molecular Formula: C11H14N2
Molecular Weight: 174.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Alpha-methyltryptamine is a tryptamine derivative having a methyl substituent at the alpha-position.
Alpha-methyltryptamine is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse. It is a Hallucinogenic substances substance.
Indopan (alpha-methyltryptamine) is a stimulant and psychoactive drug which produces effects similar to 3,4-methylenedioxy-N-methylamphetamine (MDMA), despite being structurally dissimilar. It was developed in the 1960's by Upjohn with the intention for use as an antidepressant. In the 1990's, indopan became regulated as a Schedule I controlled substance in the United states.
Source and Classification

Alpha-Methyltryptamine is classified as a substituted tryptamine, analogous to how amphetamines relate to phenethylamines. Structurally, it is similar to serotonin, which may explain some of its effects on the central nervous system. The compound was first synthesized in 1947 and has been researched for its potential antidepressant properties under various brand names, including Indopan in the Soviet Union during the 1960s .

Synthesis Analysis

Methods and Technical Details

The synthesis of alpha-Methyltryptamine can be achieved through multiple routes:

  1. Nitroaldol Condensation: This method involves the reaction between indole-3-carboxaldehyde and nitroethane in the presence of ammonium acetate. The product, 1-(3-indolyl)-2-nitropropene-1, can then be reduced using lithium aluminum hydride or copper(II) chloride with sodium borohydride.
  2. Condensation with Hydroxylamine: Another approach uses indole-3-acetone and hydroxylamine, followed by reduction of the resulting ketoxime with lithium aluminum hydride .

These methods highlight the versatility in synthesizing alpha-Methyltryptamine, allowing for variations in yield and purity based on the chosen route.

Molecular Structure Analysis

Structure and Data

Alpha-Methyltryptamine has a molecular formula of C12H16N2C_{12}H_{16}N_2 with a molecular weight of 188.27 g/mol. The structure features an indole ring system, characteristic of tryptamines, with a methyl group at the alpha position relative to the amino group. This structural modification affects its interaction with neurotransmitter systems in the brain, particularly those involving serotonin receptors .

Chemical Reactions Analysis

Reactions and Technical Details

Alpha-Methyltryptamine undergoes various chemical reactions typical of amines and indoles:

  • Reduction Reactions: It can be reduced to form derivatives such as alpha-methylserotonin.
  • Alkylation: The compound can participate in alkylation reactions due to its amine functionality, allowing for further derivatization.
  • Oxidation: Under certain conditions, alpha-Methyltryptamine may be oxidized to yield different metabolites, which can be analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) .

These reactions are significant for both synthetic applications and understanding metabolic pathways.

Mechanism of Action

Process and Data

Alpha-Methyltryptamine primarily acts as a serotonin receptor agonist. Its structural similarity to serotonin allows it to bind to serotonin receptors in the brain, influencing mood and perception. Research indicates that it can affect serotonin synthesis and degradation in neural tissues, potentially leading to altered states of consciousness similar to those produced by other hallucinogenic compounds .

The pharmacokinetics of alpha-Methyltryptamine suggest that its half-life is extended due to poor substrate activity for monoamine oxidase A, facilitating prolonged effects within the central nervous system .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Alpha-Methyltryptamine typically appears as a white crystalline powder.
  • Solubility: It is soluble in organic solvents like ethanol but less soluble in water.
  • Melting Point: The melting point ranges around 106-107 °C depending on purity .

These properties are crucial for both laboratory handling and potential pharmaceutical formulations.

Applications

Scientific Uses

Alpha-Methyltryptamine has been investigated for several scientific applications:

  • Psychoactive Research: Due to its effects on serotonin receptors, it is studied in the context of mood disorders and potential therapeutic uses as an antidepressant.
  • Metabolite Profiling: Its metabolites are analyzed in toxicology studies to understand its pharmacokinetics better.
  • Neuroscience Studies: Researchers explore its effects on neurotransmitter systems to gain insights into brain function and disorders related to serotonin dysregulation .
Historical Development and Regulatory Evolution of alpha-Methyltryptamine

Pharmaceutical Origins as an Antidepressant Agent (Indopan) in Soviet Medicine

alpha-Methyltryptamine was initially developed by the pharmaceutical company Upjohn in the early 1960s under the research code U-14,164E, marking its inception as a potential psychotherapeutic agent [1] [4]. The compound was subsequently commercialized in the Soviet Union under the brand name Indopan (also documented as Indopane), where it was clinically utilized as a monoamine oxidase inhibitor (MAOI) antidepressant [1] [3]. Soviet medical practice employed Indopan in 5-10 milligram doses for the management of depressive disorders, leveraging its neurochemical properties to modulate central monoamine systems [1] [10]. This pharmaceutical application represented the first and only legitimate medical deployment of alpha-Methyltryptamine in human therapeutics before its eventual discontinuation and transition to recreational use [4].

Table: Pharmaceutical Profile of Indopan (alpha-Methyltryptamine) in Soviet Medicine

PropertyCharacteristicSource
Brand NameIndopan/Indopane [1] [4]
DevelopersUpjohn (1960s), Soviet pharmaceutical industry [1] [10]
Therapeutic ClassMonoamine oxidase inhibitor (MAOI) antidepressant [1] [3]
Clinical Dosing5-10 mg (oral) [1] [4]
Primary IndicationDepressive disorders [1] [4]
Commercial StatusDiscontinued (historical use only) [1] [3]

Transition from Clinical Application to Recreational Use Emergence

The transition of alpha-Methyltryptamine from pharmaceutical antidepressant to recreational substance followed its discontinuation as a prescribed medication. By the late 20th century, specifically during the 1990s, alpha-Methyltryptamine re-emerged within recreational drug markets, particularly in rave culture environments throughout Europe and subsequently in the United States [5] [7]. Law enforcement documentation indicates that alpha-Methyltryptamine was frequently encountered in tablet, capsule, or powder formulations, occasionally marketed under street names including "Spirals" and sometimes fraudulently sold as or alongside methylenedioxymethamphetamine (MDMA) tablets [5] [7]. This recreational adoption capitalized on alpha-Methyltryptamine's unique pharmacological profile, which combines stimulant, entactogenic, and psychedelic properties at substantially higher doses (typically 20-40 milligrams) than those employed therapeutically in Soviet medicine [1] [5]. The emergence of online commerce significantly facilitated alpha-Methyltryptamine distribution during this period, with internet vendors offering the substance as a "research chemical" to circumvent existing drug legislation [3] [7].

International Scheduling Status Variation and Control Mechanisms

The regulatory status of alpha-Methyltryptamine demonstrates significant international variability, reflecting divergent national approaches to novel psychoactive substances:

  • United States: The Drug Enforcement Administration (DEA) implemented emergency Schedule I classification of alpha-Methyltryptamine under the Controlled Substances Act on April 4, 2003, citing imminent public health hazards [5] [7]. This temporary scheduling was made permanent effective September 29, 2004, following scientific and medical evaluation by the Department of Health and Human Services which affirmed alpha-Methyltryptamine's high abuse potential, lack of accepted medical utility, and safety concerns [5].

  • United Kingdom: alpha-Methyltryptamine was classified as a Class A substance under the Misuse of Drugs Act [1] [3].

  • International Bodies: The World Health Organization's Expert Committee on Drug Dependence (ECDD) conducted a critical review of alpha-Methyltryptamine in 2014. Despite acknowledging public health risks, the committee recommended against international scheduling under the United Nations drug control conventions due to insufficient evidence regarding dependence potential and abuse liability. Instead, the ECDD advocated for continued surveillance [3].

Table: International Regulatory Status of alpha-Methyltryptamine

JurisdictionRegulatory StatusLegal FrameworkEffective Date
United StatesSchedule I Controlled SubstanceControlled Substances ActPermanent: 29 September 2004 (Temporary: 4 April 2003) [5] [7]
United KingdomClass A DrugMisuse of Drugs ActPre-2014 [1] [3]
AustraliaSchedule 9 (Prohibited Substance)Standard for the Uniform Scheduling of Medicines and PoisonsPre-2014 [1]
BrazilClass F2 (Prohibited Psychotropics)Brazilian Health Regulatory Agency RegulationsPre-2014 [1]
CanadaUnscheduled (as of 2014)Controlled Drugs and Substances Act [1]
GermanyAnlage I (Authorized Scientific Use Only)Narcotics ActPre-2014 [1]
World Health OrganizationNot internationally scheduled; recommended for surveillanceUN Drug Conventions2014 [3]

Impact of Analog-Specific Legislation on alpha-Methyltryptamine Research

Analog-specific legislation, particularly the United States Federal Analogue Act (21 U.S.C. § 813) enacted in 1986, has profoundly impacted scientific research into alpha-Methyltryptamine despite explicit legislative intent to exempt legitimate research activities [8]. This statute subjects any substance "substantially similar" to a Schedule I or II controlled substance to equivalent legal restrictions when intended for human consumption. While theoretically preserving research access, the Act's practical implementation has created significant barriers:

  • Research Chilling Effect: The scheduling of alpha-Methyltryptamine and structural analogs (e.g., alpha-Ethyltryptamine) generated regulatory ambiguity regarding research chemicals with structural similarities. Researchers face substantial administrative burdens including Drug Enforcement Administration facility certifications, security protocols requiring 750-pound safes or equivalent physical security measures, and extensive permitting procedures that delay studies [8].

  • Clandestine Chemistry Incentives: Analog legislation inadvertently incentivized the development of novel tryptamine derivatives unscheduled at the time of synthesis. This phenomenon partially explains the emergence of substances like 5-methoxy-N,N-diisopropyltryptamine alongside alpha-Methyltryptamine in recreational markets [5] [8].

  • Modern Research Implications: The 2022 challenge to the Drug Enforcement Administration's proposed scheduling of five tryptamines highlighted continuing tensions between drug control frameworks and scientific access. Stakeholders argued that Schedule I classification imposes prohibitive bureaucratic and financial burdens on researchers, particularly affecting decentralized drug discovery models reliant on multiple contract research organizations. Fewer than 5% of such organizations maintain Schedule I compliance capabilities, restricting research partnerships [8].

The regulatory landscape surrounding alpha-Methyltryptamine demonstrates the complex interplay between public health protection and scientific inquiry, with analog legislation creating unintended obstacles to systematic investigation of this historically significant tryptamine compound [3] [8].

Properties

CAS Number

304-54-1

Product Name

alpha-Methyltryptamine

IUPAC Name

1-(1H-indol-3-yl)propan-2-amine

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

InChI

InChI=1S/C11H14N2/c1-8(12)6-9-7-13-11-5-3-2-4-10(9)11/h2-5,7-8,13H,6,12H2,1H3

InChI Key

QSQQQURBVYWZKJ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CNC2=CC=CC=C21)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.